molecular formula C14H22N2O B8384466 L-leucine N-phenethylamide

L-leucine N-phenethylamide

Cat. No.: B8384466
M. Wt: 234.34 g/mol
InChI Key: XTVMZZSWRGAPKM-ZDUSSCGKSA-N
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Description

L-Leucine N-phenethylamide is a modified amino acid derivative where the α-amino group of L-leucine is substituted with a phenethylamide moiety. This structural modification introduces a hydrophobic aromatic group (phenethyl) to the leucine backbone, altering its physicochemical properties and biological interactions. Phenethylamide derivatives are often explored in peptide synthesis, enzyme inhibition, and as pharmacokinetic modulators due to their enhanced lipophilicity and tailored interactions with biological targets.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C14H22N2O/c1-11(2)10-13(15)14(17)16-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10,15H2,1-2H3,(H,16,17)/t13-/m0/s1

InChI Key

XTVMZZSWRGAPKM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-L-Leucine

  • Structural Difference: Replacement of the α-amino group with an acetyl moiety.
  • Physicochemical Properties :
    • log P : 0.5 (vs. -1.5 for L-leucine), indicating increased lipophilicity due to acetylation .
    • Solubility : Reduced aqueous solubility compared to L-leucine, favoring organic solvents.
  • Biological Transport: Switches transporter affinity from the L-amino acid transporter (LAT) to organic anion transporters (OAT), altering absorption and bioavailability .
  • Applications : Used in pharmaceuticals to enhance metabolic stability and membrane permeability.

L-Leucine β-Naphthylamide

  • Structural Difference : Substitution with a β-naphthylamide group (bulky aromatic system).
  • Physicochemical Properties :
    • Molecular Weight : 256.34 g/mol (vs. 131.17 g/mol for L-leucine) .
    • log P : Estimated >2.8 due to the hydrophobic naphthyl group.
  • Applications :
    • Chromogenic substrate in enzymatic assays (e.g., proteolysis detection) .

L-Leucine 7-Amido-4-Methylcoumarin Hydrochloride

  • Structural Difference : Incorporation of a fluorescent coumarin moiety.
  • Physicochemical Properties :
    • Fluorescence : Emits in the 380–450 nm range, ideal for tracking in biochemical studies .
    • Solubility : Requires polar aprotic solvents (e.g., DMSO) due to the coumarin group .
  • Applications : Fluorescent probes for real-time monitoring of enzymatic activity.

L-Leucine Chloromethyl Ketone Hydrochloride

  • Structural Difference : Addition of a reactive chloromethyl ketone group.
  • Physicochemical Properties :
    • Molecular Weight : 200.11 g/mol .
    • Reactivity : Electrophilic chloromethyl group enables covalent inhibition of proteases.
  • Applications : Irreversible enzyme inhibitor in proteomics and drug discovery .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) log P Solubility Key Applications
L-Leucine C₆H₁₃NO₂ 131.17 -1.5 High (aqueous) Protein synthesis
N-Acetyl-L-leucine C₈H₁₅NO₃ 173.21 0.5 Moderate Pharmaceutical modulation
L-Leucine β-Naphthylamide C₁₆H₂₀N₂O 256.34 >2.8* Low (DMSO) Enzymatic assays
L-Leucine 7-Amido-4-Methylcoumarin C₁₆H₁₉ClN₂O₃ 332.79 ~3.2* Soluble in DMSO Fluorescence probes
L-Leucine Chloromethyl Ketone HCl C₇H₁₅Cl₂NO 200.11 ~1.5* Water-soluble Enzyme inhibition

*Estimated based on substituent hydrophobicity.

Key Research Findings

  • Transport Mechanism Modulation : N-Acetylation redirects leucine derivatives from LAT to OAT transporters, significantly impacting oral bioavailability .
  • Hydrophobicity-Driven Applications : Bulky aromatic groups (e.g., β-naphthyl, coumarin) enhance membrane permeability but reduce aqueous solubility, favoring niche applications like enzymatic assays .
  • Functional Group Reactivity : Electrophilic modifications (e.g., chloromethyl ketone) enable covalent target engagement, critical for irreversible enzyme inhibitors .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of L-leucine N-phenethylamide in synthetic batches?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and confirm structural identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Validate methods against standard reference materials . For enzymatic analogs like L-leucine dehydrogenase, ensure activity assays (e.g., NADH generation) align with enzymatic reaction parameters (pH, temperature) .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Follow IUPAC nomenclature and reaction optimization principles. Document stoichiometric ratios, solvent systems (e.g., DMF for peptide coupling), and purification steps (e.g., column chromatography). Include kinetic data (reaction time, yield) and validate reproducibility across ≥3 independent trials. Reference NIH preclinical guidelines for experimental transparency .

Q. What literature review strategies are critical to identifying gaps in L-leucine-derived amide research?

  • Methodological Answer : Prioritize primary sources (peer-reviewed journals, patents) over reviews. Use databases like PubMed and Chemotion for chemical datasets. Cross-reference synthesis methods (e.g., enzymatic vs. chemical routes) and highlight discrepancies in reported yields or bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example, enzymatic activity of L-leucine dehydrogenase varies with cofactors (NAD+ vs. NADH) and substrate specificity . Apply statistical tools (ANOVA, regression) to assess data variability and validate findings via independent replication .

Q. What experimental strategies optimize the enzymatic synthesis of L-leucine derivatives compared to traditional chemical methods?

  • Methodological Answer : Compare kinetic parameters (Km, Vmax) of enzymatic routes (e.g., L-leucine dehydrogenase) with chemical coupling efficiency. For instance, enzymatic catalysis may offer higher stereoselectivity but require cofactor regeneration systems . Use metabolic engineering to enhance yield in recombinant strains .

Q. How should researchers address ethical and methodological challenges in preclinical studies involving this compound?

  • Methodological Answer : Adhere to NIH guidelines for animal studies, including sample size justification (power analysis) and randomization protocols. For in vitro work, validate cytotoxicity thresholds using dose-response curves (IC50) and include positive/negative controls .

Data Management and Publication

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to sharing this compound research data?

  • Methodological Answer : Deposit raw NMR/MS spectra in repositories like Chemotion or RADAR4Chem. Annotate datasets with metadata (e.g., CAS 2566-39-4 for analogs) and cite using DOI. Use ELNs (Electronic Lab Notebooks) for traceability .

Q. How can researchers ensure compliance with journal-specific formatting for manuscripts on peptide-based compounds?

  • Methodological Answer : Follow journal checklists (e.g., Pharmaceutical Research) for abstract structure, keyword indexing (e.g., "metabolic engineering," "biocatalysis"), and experimental reproducibility statements. Include ethical approval codes for preclinical data .

Tables for Key Comparisons

Synthesis Method Yield Range Advantages Limitations Reference
Chemical Coupling60-85%Scalable, solvent flexibilityRacemization risk, harsh conditions
Enzymatic (LeuDH)70-92%Stereoselective, mild conditionsCofactor dependency, cost
Analytical Technique Application Key Parameters Reference
HPLC-UVPurity assessmentColumn: C18, λ = 254 nm
NMR (1H/13C)Structural confirmationSolvent: DMSO-d6, δ (ppm) alignment

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